molecular formula C7H13NS B1329761 Hexyl isothiocyanate CAS No. 4404-45-9

Hexyl isothiocyanate

Cat. No. B1329761
CAS RN: 4404-45-9
M. Wt: 143.25 g/mol
InChI Key: WXYAXKKXIGHXDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexyl isothiocyanate (C7H13NS) is an isothiocyanate derivative . It has been identified as one of the components present in the oil extracted from the Cruciferae family .


Synthesis Analysis

On heating the mixture of n-hexyl isothiocyanate and m-chlorophenyl isothiocyanate in the temperature range of 190-230°C, n-hexyl isocyanate is obtained .


Molecular Structure Analysis

The molecular structure of Hexyl isothiocyanate can be represented as CH3(CH2)5NCS . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .


Physical And Chemical Properties Analysis

Hexyl isothiocyanate has a density of 0.9±0.1 g/cm3, a boiling point of 211.7±3.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C . Its refractive index is 1.483 .

Scientific Research Applications

Cancer Research

Hexyl isothiocyanate has been studied for its potential in cancer therapy. Research suggests that it may have anticancer capabilities and could complement the activity of clinically approved chemotherapeutic agents, potentially offering a synergistic effect to reduce tumor growth and metastasis . It has been examined in various cancer cell models, including colorectal adenocarcinoma, brain malignant glioma, breast adenocarcinoma, and bladder cancer, among others .

Chemoprevention

A derivative of Hexyl isothiocyanate, 6-(Methylsulfonyl) Hexyl Isothiocyanate (6-MITC), has shown promise as a chemopreventive agent. It has been observed to play a complex role in autophagy during cancer progression, acting as a tumor suppressor in early stages and being exploited by cancer cells in advanced stages . This compound is the main bioactive compound present in Wasabia japonica rhizome and has sparked significant interest due to its potential to counteract cancer incidence and mortality .

Cognitive Function Enhancement

Isothiocyanates, including Hexyl isothiocyanate, have been linked to beneficial effects on cognitive functions. Studies have shown that compounds found in wasabi may enhance memory in middle-aged adults .

Antimicrobial Agents

Plant-derived products like Hexyl isothiocyanate have been extensively investigated for their antimicrobial properties. Isothiocyanates (ITCs) are bioactive products resulting from the enzymatic hydrolysis of glucosinolates, which are abundant in the Brassicales order and have potential applications as antimicrobial agents .

Nutraceutical Benefits

Isothiocyanates encompass a range of health benefits beyond their antimicrobial and anticancer properties. They have been associated with antidiabetic, analgesic, cardioprotective effects, potential treatment for neurological disorders, and regulation of thyroid gland function .

Food Industry Applications

In the food industry, Hexyl isothiocyanate’s properties are leveraged for various applications. Its source, bioavailability, metabolism, bioactivity, toxicity, and application are critical factors that are summarized to serve as a reference for industries, scientists, and consumers .

Safety And Hazards

Hexyl isothiocyanate has safety/hazards/toxicity information available . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Isothiocyanates are promising compounds against oxidative stress, neuroinflammation, and cell death that may benefit neurodegeneration in Parkinson’s disease . They have already shown interesting properties in detoxification, inflammation, apoptosis, and cell cycle regulation through the induction of phase I and phase II enzyme systems . Moreover, ITCs may be able to modulate several key points in oxidative and inflammatory evolution .

properties

IUPAC Name

1-isothiocyanatohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS/c1-2-3-4-5-6-8-7-9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYAXKKXIGHXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196023
Record name Hexyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow liquid; sharp green irritating aroma
Record name Hexyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1873/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

218.00 to 219.00 °C. @ 760.00 mm Hg
Record name 1-Isothiocyanatohexane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038432
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol)
Record name 1-Isothiocyanatohexane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038432
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Hexyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1873/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.931-0.941 (20°)
Record name Hexyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1873/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Hexyl isothiocyanate

CAS RN

4404-45-9
Record name Hexyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4404-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004404459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hexyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.319
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXYL ISOTHIOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S7C3GA0Z5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-Isothiocyanatohexane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038432
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
Hexyl isothiocyanate
Reactant of Route 3
Reactant of Route 3
Hexyl isothiocyanate
Reactant of Route 4
Reactant of Route 4
Hexyl isothiocyanate
Reactant of Route 5
Reactant of Route 5
Hexyl isothiocyanate
Reactant of Route 6
Reactant of Route 6
Hexyl isothiocyanate

Q & A

Q1: How does 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC) exert its anti-inflammatory effects?

A1: 6-MSITC, a bioactive compound found in wasabi, exhibits anti-inflammatory properties by suppressing the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) []. These enzymes play crucial roles in inflammatory processes, and their overexpression is linked to various inflammatory disorders and cancers. 6-MSITC achieves this suppression by interfering with multiple signaling pathways that regulate COX-2 and iNOS expression, ultimately attenuating the activation of key transcription factors [, ].

Q2: What is the role of the Nrf2 pathway in the cytoprotective effects of 6-MSITC?

A2: 6-MSITC activates the Nrf2 pathway, leading to the increased expression of antioxidant enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1) [, , ]. This activation occurs through the modification of Keap1, a protein that normally targets Nrf2 for degradation. By modifying Keap1, 6-MSITC stabilizes Nrf2, allowing it to translocate to the nucleus and promote the transcription of antioxidant genes []. These antioxidant enzymes play a crucial role in protecting cells from oxidative damage, contributing to the cytoprotective effects of 6-MSITC.

Q3: What is the molecular formula and weight of hexyl isothiocyanate?

A3: Hexyl isothiocyanate has the molecular formula C7H13NS and a molecular weight of 143.24 g/mol.

Q4: How does the structure of isothiocyanates impact their inhibitory potency against lung tumorigenesis?

A4: Studies investigating the structure-activity relationship of various isothiocyanates, including hexyl isothiocyanate, reveal that their inhibitory potency against lung tumorigenesis is correlated with their partition coefficients (log P) and reactivity towards glutathione []. Compounds with higher lipophilicity (higher log P) and lower reactivity towards glutathione exhibit stronger inhibitory effects []. This suggests that structural modifications influencing these properties can be explored to develop more effective chemopreventive agents.

Q5: Does altering the oxidation state of the sulfur atom in 6-MSITC affect its biological activity?

A5: Yes, changing the oxidation state of the sulfur in the 6-methylsulfinylhexyl isothiocyanate (6-MSITC) scaffold influences its effects on human oral cancer cells []. While 6-MSITC and its oxidized derivative, 6-(methylsulfonyl)hexyl isothiocyanate (I7557), primarily induce G2/M cell cycle arrest, the reduced form, 6-(methylsulfenyl)hexyl isothiocyanate (I7447), primarily induces apoptosis []. This suggests that the oxidation state of the sulfur atom plays a crucial role in dictating the specific cellular response to these compounds.

Q6: Does 6-MSITC show anti-cancer activity in experimental models?

A6: 6-MSITC demonstrates anti-cancer activity in both in vitro and in vivo models. In vitro, it inhibits the proliferation and induces apoptosis in various cancer cell lines, including colorectal, breast, and leukemia cells [, , , , ]. In vivo studies using mouse models have shown that 6-MSITC can suppress tumor growth and metastasis [, ]. These findings highlight the potential of 6-MSITC as a promising anti-cancer agent, although further research is needed to translate these findings into clinical applications.

Q7: How does 6-MSITC affect skin allograft survival?

A7: Research indicates that 6-MSITC and I7557 can prolong skin allograft survival in a rat model []. These compounds promote the differentiation of human myeloid dendritic cells towards a tolerogenic phenotype, leading to an accumulation of regulatory T cells in the recipient's spleen []. This suggests that 6-MSITC and its derivatives could potentially be used as immunosuppressants to prevent transplant rejection.

Q8: What analytical methods are used to detect and quantify 6-MITC and its metabolites?

A8: High-performance liquid chromatography (HPLC) coupled with atmospheric pressure chemical ionization mass spectrometry (APCI-MS) is a sensitive and specific method for detecting and quantifying 6-MITC and its conjugate with N-acetyl-L-cysteine (NAC) []. This technique allows for the separation and identification of these compounds based on their retention times, UV absorbance, and mass-to-charge ratios.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.